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molecular formula C10H9BrN2O B8558249 1-(6-Bromo-1-methyl-1H-benzimidazol-2-yl)ethanone

1-(6-Bromo-1-methyl-1H-benzimidazol-2-yl)ethanone

Cat. No. B8558249
M. Wt: 253.09 g/mol
InChI Key: CCLAFQQGSWAPHB-UHFFFAOYSA-N
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Patent
US09365540B2

Procedure details

Methylmagnesium chloride (1.0 M in THF, 4.70 ml) was added dropwise to a solution of 6-bromo-N-methoxy-N,1-dimethyl-1H-benzimidazole-2-carboxamide (700 mg) in THF (10 ml) at 0° C. The mixture was stirred at 0° C. under Ar atmosphere for 30 min. The mixture was quenched with saturated NH4Cl solution and extracted with EtOAc twice. The organic layer was separated, washed with brine, dried over MgSO4 and concentrated ao in vacuo. The residue was purified by silica gel column chromatography (hexane/EtOAc), and the resulting solid was washed with IPE to give the title compound (360 mg) as a white solid.
Quantity
4.7 mL
Type
reactant
Reaction Step One
Name
6-bromo-N-methoxy-N,1-dimethyl-1H-benzimidazole-2-carboxamide
Quantity
700 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][Mg]Cl.[Br:4][C:5]1[CH:6]=[CH:7][C:8]2[N:12]=[C:11]([C:13](N(OC)C)=[O:14])[N:10]([CH3:19])[C:9]=2[CH:20]=1>C1COCC1>[Br:4][C:5]1[CH:6]=[CH:7][C:8]2[N:12]=[C:11]([C:13](=[O:14])[CH3:1])[N:10]([CH3:19])[C:9]=2[CH:20]=1

Inputs

Step One
Name
Quantity
4.7 mL
Type
reactant
Smiles
C[Mg]Cl
Name
6-bromo-N-methoxy-N,1-dimethyl-1H-benzimidazole-2-carboxamide
Quantity
700 mg
Type
reactant
Smiles
BrC=1C=CC2=C(N(C(=N2)C(=O)N(C)OC)C)C1
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 0° C. under Ar atmosphere for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was quenched with saturated NH4Cl solution
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc twice
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated ao in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (hexane/EtOAc)
WASH
Type
WASH
Details
the resulting solid was washed with IPE

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC=1C=CC2=C(N(C(=N2)C(C)=O)C)C1
Measurements
Type Value Analysis
AMOUNT: MASS 360 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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